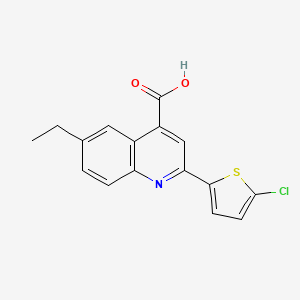
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid” is a complex organic molecule that contains a quinoline and a thiophene ring. Quinolines are aromatic compounds with a fused pyridine and benzene ring, and thiophenes are aromatic compounds that contain a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the quinoline and thiophene rings. The presence of the carboxylic acid group would introduce polarity to the molecule .Chemical Reactions Analysis
Thiophenes can undergo electrophilic substitution reactions, and quinolines can undergo a variety of reactions including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .作用机制
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid is an organic compound that can interact with other molecules. When it interacts with a particular molecule, it can cause a reaction. The mechanism of action of this compound is not yet fully understood, but it is believed to involve the formation of an intermediate complex between this compound and the molecule it is interacting with. This complex then undergoes a series of chemical reactions, leading to the formation of new products.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In laboratory experiments, it has been found to have an inhibitory effect on the growth of certain bacteria and fungi. It has also been found to have an inhibitory effect on the activity of certain enzymes, such as tyrosinase and phospholipase A2. In addition, it has been found to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also a stable molecule, making it suitable for use in a variety of experiments. However, it is important to note that this compound can be toxic in high doses, and should be handled with care.
未来方向
There are many potential future directions for research involving 2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid. One potential area of research is to investigate the potential therapeutic applications of this compound. In addition, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential mechanisms of action. Another potential area of research is to explore the potential of this compound as a catalyst for the synthesis of other organic compounds. Finally, further research could be done to investigate the potential uses of this compound in the development of new materials and catalysts.
合成方法
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid can be synthesized through a number of different methods. The most commonly used method is the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with an amine, followed by the addition of an acid catalyst. The resulting product is this compound. Other methods of synthesis include the Ullmann reaction, the Biginelli reaction, and the Stetter reaction.
科学研究应用
2-(5-Chlorothien-2-yl)-6-ethylquinoline-4-carboxylic acid has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including studies of the structure and properties of materials, the synthesis of pharmaceuticals, and the development of new catalysts. It has also been used in the synthesis of organic compounds, such as quinolines and quinazolines.
安全和危害
属性
IUPAC Name |
2-(5-chlorothiophen-2-yl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-2-9-3-4-12-10(7-9)11(16(19)20)8-13(18-12)14-5-6-15(17)21-14/h3-8H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXVIOMCROUJDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[1-(2-methylpropanoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2624807.png)


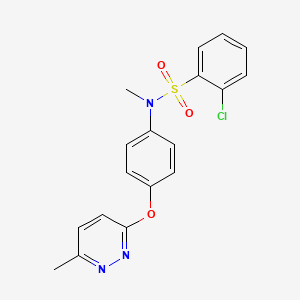
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,4-dihydro-1H-isochromene-8-carboxamide;hydrochloride](/img/structure/B2624816.png)
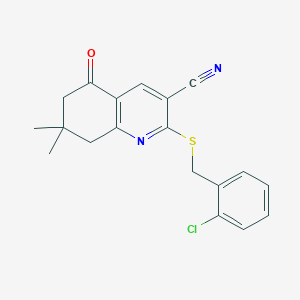

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B2624819.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2624821.png)
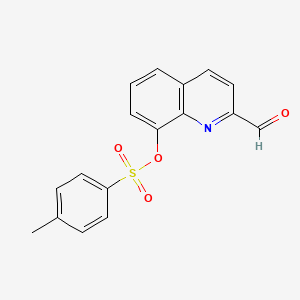
![Ethyl 3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2624824.png)
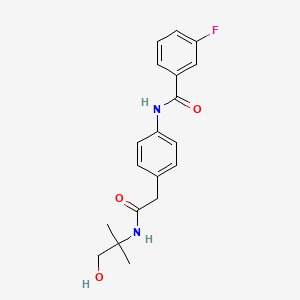
![Ethyl (5-(thiophene-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2624826.png)
![4-chloro-2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2624830.png)